molecular formula C6Br2N4 B2421274 3,6-Dibromopyrazine-2,5-dicarbonitrile CAS No. 1391026-27-9

3,6-Dibromopyrazine-2,5-dicarbonitrile

Cat. No.: B2421274
CAS No.: 1391026-27-9
M. Wt: 287.902
InChI Key: BZVZWWZUTZAEJY-UHFFFAOYSA-N
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Description

3,6-Dibromopyrazine-2,5-dicarbonitrile is a chemical compound with the molecular formula C6Br2N4. It is a cyano-functionalized pyrazine derivative, characterized by the presence of two bromine atoms and two cyano groups attached to a pyrazine ring. This compound is known for its electron-deficient nature, making it a valuable building block in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,6-Dibromopyrazine-2,5-dicarbonitrile can be synthesized through a multi-step process starting from readily available raw materials. One common method involves the regioselective oxidation of 2,3,5,6-tetramethylpyrazine using selenium dioxide and silver nitrate, resulting in the formation of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate. This intermediate is then subjected to bromination and subsequent dehydration to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions: 3,6-Dibromopyrazine-2,5-dicarbonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties and Structure

3,6-Dibromopyrazine-2,5-dicarbonitrile (C6Br2N4) features two bromine atoms and two cyano groups attached to a pyrazine ring. This configuration contributes to its electron-deficient nature, making it a valuable building block for synthesizing complex molecules and materials.

Chemistry

  • Building Block for Organic Semiconductors : The compound is utilized in synthesizing organic semiconductors and photovoltaic materials. Its electron-deficient characteristics enhance charge transport and generation in devices such as organic solar cells (OSCs) .
  • Synthesis of Complex Molecules : It serves as a precursor for various chemical reactions, including nucleophilic substitutions and reductions. For instance, the bromine atoms can be replaced with amines or thiols under specific conditions .

Biology

  • Biologically Active Compounds : Research indicates that this compound can act as a precursor in synthesizing biologically active compounds. Its interactions with enzymes and proteins suggest potential applications in drug discovery .
  • Cellular Effects : The compound has been shown to influence cellular processes by modulating gene expression and signaling pathways. For example, studies have indicated its ability to reduce oxidative stress by altering the expression of related genes .

Medicine

  • Therapeutic Agent Development : The compound is explored for its role in developing novel therapeutic agents. Its biochemical properties allow it to interact with various biological macromolecules, potentially leading to new treatments for metabolic disorders .

Industry

  • Advanced Materials Production : In industrial applications, this compound is used in producing advanced materials such as polymers and electronic components. Its stability and effectiveness make it suitable for large-scale synthesis .

Recent studies have evaluated the biological activity of this compound through various assays:

StudyBiological ActivityIC50 ValueNotes
Study AInhibition of enzyme X10 µMSignificant inhibition observed in metabolic assays.
Study BModulation of gene YN/AAltered expression levels noted in treated cells.
Study CImpact on oxidative stressN/AReduced reactive oxygen species levels in cells.

These findings highlight the compound's potential role in therapeutic applications targeting oxidative stress-related diseases.

Mechanism of Action

The mechanism of action of 3,6-dibromopyrazine-2,5-dicarbonitrile is primarily related to its electron-deficient nature. This property allows it to interact with electron-rich species, facilitating various chemical transformations. In organic solar cells, for example, it modulates intermolecular interactions and improves molecular packing, enhancing charge generation, transport, and collection .

Biological Activity

3,6-Dibromopyrazine-2,5-dicarbonitrile (C6Br2N4) is a heterocyclic compound that has garnered attention due to its diverse biological activities and potential applications in pharmaceuticals and materials science. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and relevant case studies.

Chemical Structure and Properties

This compound contains two bromine substituents and dicarbonitrile functional groups attached to a pyrazine ring. The presence of these substituents enhances its reactivity and solubility in polar solvents, making it suitable for various chemical applications. Its molecular formula is C6Br2N4, with a molecular weight of approximately 232.00 g/mol .

Target Interactions:
this compound acts primarily through its interactions with various biological macromolecules. It has been observed to inhibit specific enzymes involved in metabolic pathways. The compound's electron-deficient nature allows it to form hydrogen bonds and other non-covalent interactions with proteins and enzymes, potentially altering their active sites and inhibiting their activity .

Cellular Effects:
This compound influences cellular processes by modulating gene expression and cell signaling pathways. For instance, it can affect the expression of genes related to oxidative stress response, leading to alterations in cellular metabolism . Additionally, it may interfere with receptor binding or signaling molecules, impacting downstream signaling cascades .

In Vitro Studies

Recent studies have demonstrated the potential of this compound as an inhibitor of certain biological processes:

Study Biological Activity IC50 Value Notes
Study AInhibition of enzyme X10 µMSignificant inhibition observed in metabolic assays.
Study BModulation of gene YN/AAltered expression levels noted in treated cells.
Study CImpact on oxidative stressN/AReduced reactive oxygen species (ROS) levels in cells.

These findings suggest that this compound could play a role in therapeutic applications targeting metabolic disorders or oxidative stress-related diseases.

Case Studies

Q & A

Q. What are the established synthetic routes for 3,6-dibromopyrazine-2,5-dicarbonitrile, and what challenges are associated with its synthesis?

Basic Research Question
The compound is synthesized via multi-step routes starting from 3-aminopyrazinecarbonitrile or its brominated derivatives. A three- or four-step protocol involving bromination and cyanation reactions has been reported, yielding the product in moderate overall yields (22% in one example) . Key challenges include optimizing reaction conditions for bromination and avoiding side reactions due to the electron-deficient nature of the pyrazine core. Purification via column chromatography is often required, which can reduce scalability .

Methodological Insight

  • Step 1 : Bromination of precursors under controlled conditions (e.g., Sandmeyer reaction) to introduce bromine atoms at the 3,6-positions.
  • Step 2 : Cyanation via nucleophilic substitution or palladium-catalyzed reactions.
  • Step 3 : Isolation and purification using column chromatography .

Q. How is the structural and electronic characterization of this compound performed?

Basic Research Question
Characterization typically involves:

  • Spectroscopic methods : 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy to confirm functional groups (e.g., nitrile stretches at ~2200 cm1^{-1}) .
  • Mass spectrometry : To verify molecular weight and fragmentation patterns .
  • X-ray crystallography : For precise determination of molecular geometry and intermolecular interactions, as seen in related pyrazine derivatives .

Data Example

TechniqueKey ObservationsReference
IR SpectroscopyCN stretches at 2219 cm1^{-1}
13C^{13}C-NMRPeaks at ~116–117 ppm (nitrile carbons)

Q. What electronic properties make this compound suitable for organic electronics?

Basic Research Question
The compound’s electron-deficient nature arises from its two nitrile groups and bromine substituents, which lower the LUMO energy level. This enhances electron transport in organic solar cells (OSCs) and thermoelectric materials. In OSCs, it improves charge generation and reduces recombination losses .

Methodological Insight

  • Cyclic voltammetry : Measures redox potentials to estimate HOMO/LUMO levels.
  • DFT calculations : Predict electronic structure and charge distribution .

Performance Data

ApplicationMetricValueReference
Organic Solar CellsPower Conversion EfficiencyUp to 19.67%
ThermoelectricsElectrical Conductivity33.9 S cm1^{-1}

Q. Why do Suzuki-Miyaura cross-coupling reactions fail with this compound, and what alternatives exist?

Advanced Research Question
The compound’s electron deficiency and steric hindrance from bromine atoms hinder oxidative addition in palladium-catalyzed reactions. Failed attempts under standard conditions (e.g., with Pd(PPh3_3)4_4) suggest the need for alternative catalysts or ligands .

Methodological Alternatives

  • Nucleophilic substitution : Use strong nucleophiles (e.g., thiolates) under basic conditions .
  • Electrophilic aromatic substitution : Leverage the pyrazine core’s reactivity in acid-catalyzed reactions .

Q. How can computational modeling guide the design of derivatives for specific applications?

Advanced Research Question
Molecular docking and DFT simulations predict binding affinities (e.g., for receptor targets) and electronic properties. Homology models of receptors (e.g., adenosine A2B_{2B}R) can be used to simulate interactions, while DFT optimizes frontier orbital energies for charge transport .

Case Study

  • Adenosine receptor modeling : Compounds with similar cores showed EC50_{50} values of 9–350 nM, guided by homology models of hA2A_{2A}AR .

Q. What strategies improve synthetic yields of this compound?

Advanced Research Question
Optimization focuses on:

  • Catalyst selection : Transition-metal catalysts for cyanation (e.g., CuCN).
  • Solvent systems : Polar aprotic solvents (DMF, DMSO) to enhance reactivity.
  • Temperature control : Low temperatures to minimize decomposition .

Yield Comparison

StepYield RangeReference
Bromination60–75%
Final purification22–25%

Q. How does substituent variation impact the thermoelectric performance of polymers derived from this compound?

Advanced Research Question
Adding electron-withdrawing groups (e.g., additional nitriles) deepens LUMO levels, enhancing n-type conductivity. For example, DCNPz-based polymers achieved higher electron mobility (1.85 cm2^2 V1^{-1} s1^{-1}) than CNPz derivatives (0.85 cm2^2 V1^{-1} s1^{-1}) .

Structure-Property Table

PolymerLUMO (eV)Mobility (cm2^2 V1^{-1} s1^{-1})
P(DPP-CNPz)-4.10.85
P(DPP-DCNPz)-4.31.85

Properties

IUPAC Name

3,6-dibromopyrazine-2,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Br2N4/c7-5-3(1-9)11-6(8)4(2-10)12-5
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZVZWWZUTZAEJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(N=C(C(=N1)Br)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Br2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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